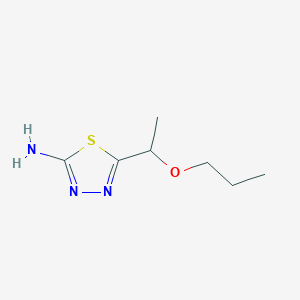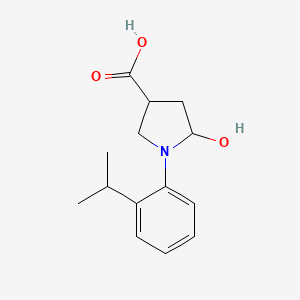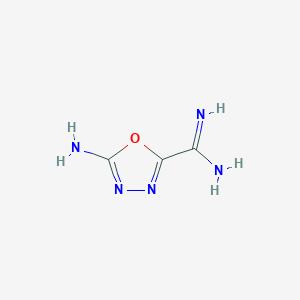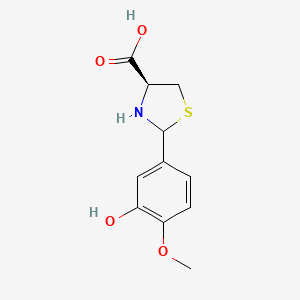![molecular formula C9H11ClN4O2 B1393781 2-アミノ-4-クロロ-5H-ピロロ[3,4-d]ピリミジン-6(7H)-カルボン酸エチル CAS No. 1046861-17-9](/img/structure/B1393781.png)
2-アミノ-4-クロロ-5H-ピロロ[3,4-d]ピリミジン-6(7H)-カルボン酸エチル
概要
説明
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-D]pyrimidine core with an ethyl ester, an amino group, and a chlorine atom
科学的研究の応用
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which can be useful in cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
Target of Action
The primary target of Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it . This interaction can lead to changes in the protein’s function, potentially inhibiting its anti-apoptotic activity .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to up-regulate the expression of P53, BAX, DR4, and DR5 , while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes suggest that the compound may promote apoptosis and inhibit cell cycle progression .
Pharmacokinetics
The compound’s lipophilicity, which allows it to easily diffuse into cells, may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has shown promising cytotoxic effects against various human cancer cell lines . For instance, it has been found to increase the activity of Caspase 8 and BAX , while decreasing the activity of Bcl2 in treated MCF7 cells . These changes suggest that the compound may induce apoptosis and inhibit cell survival . Furthermore, the compound has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells .
生化学分析
Biochemical Properties
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate plays a significant role in biochemical reactions, primarily as an inhibitor of various kinases. It interacts with enzymes such as EGFR, Her2, VEGFR2, and CDK2, exhibiting inhibitory effects . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and survival. The compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting the downstream signaling pathways that promote cancer cell growth .
Cellular Effects
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been shown to exert cytotoxic effects on various cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, and PACA2 . It induces apoptosis in these cells by upregulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, and downregulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cell proliferation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anti-cancer effects.
Molecular Mechanism
The molecular mechanism of Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate involves its binding to the active sites of target kinases, leading to their inhibition . This binding prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that promote cell growth and survival. The compound also induces apoptosis by increasing the activity of pro-apoptotic proteins such as caspase-3 and Bax, while decreasing the activity of anti-apoptotic proteins like Bcl-2 . These molecular interactions highlight the compound’s potential as a multi-targeted kinase inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate have been observed to change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that it maintains its cytotoxic effects on cancer cells over extended periods, with no significant degradation observed
Dosage Effects in Animal Models
The effects of Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing side effects.
Metabolic Pathways
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound undergoes metabolic transformations that may affect its activity and efficacy. These transformations can influence the levels of metabolites and the overall metabolic flux within the cells . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility, stability, and affinity for transporters .
Subcellular Localization
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate localizes to specific subcellular compartments, where it interacts with its target enzymes and proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Preparation of Intermediate Compounds: The process begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Formation of Pyrrolo[3,4-D]pyrimidine Core: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is converted to 7H-pyrrolo[3,4-D]pyrimidin-4-ol.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the pyrrolo ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Cyclization often requires acidic or basic conditions and can involve reagents like formic acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
類似化合物との比較
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can be compared with other pyrrolo[3,4-D]pyrimidine derivatives:
Similar Compounds: Compounds like 4-chloro-7H-pyrrolo[2,3-D]pyrimidine and pyrazolo[3,4-D]pyrimidine derivatives
Uniqueness: The presence of the ethyl ester and amino group in ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate provides unique chemical properties and biological activities compared to its analogs
This detailed article provides a comprehensive overview of ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ethyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-2-16-9(15)14-3-5-6(4-14)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAHBQSAVOXVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
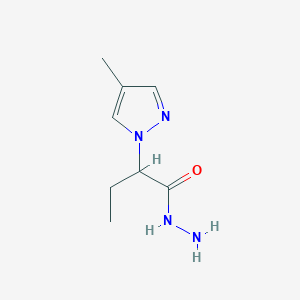
![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)
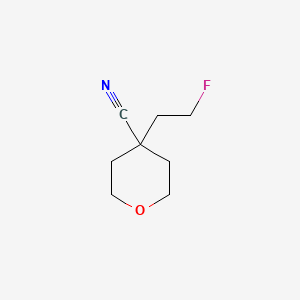
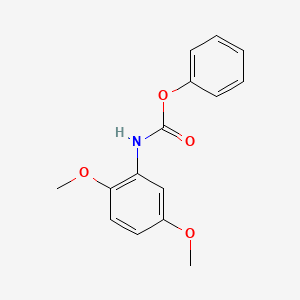
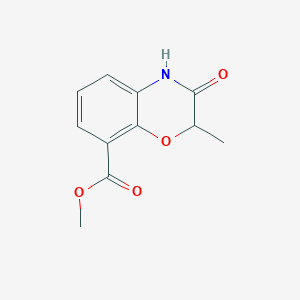
![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)
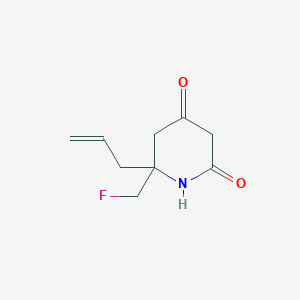
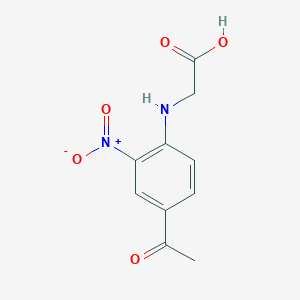
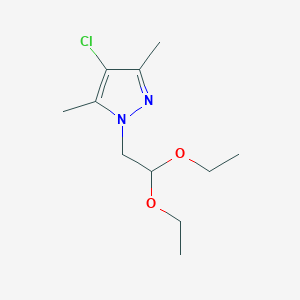
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)
